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Compound of Interest

Compound Name: 2,3,4-Trimethoxybenzaldehyde

Cat. No.: B7760830 Get Quote

A detailed guide for researchers on the spectroscopic differences between 2,3,4-, 2,4,5-, 2,4,6-,

and 3,4,5-trimethoxybenzaldehyde, crucial intermediates in pharmaceutical and organic

synthesis.

The isomeric trimethoxybenzaldehydes are foundational building blocks in the synthesis of a

wide array of pharmacologically active molecules and other high-value organic compounds.

While sharing the same molecular formula (C₁₀H₁₂O₄) and, consequently, the same molecular

weight (196.20 g/mol ), their distinct substitution patterns on the benzene ring give rise to

unique spectroscopic signatures. A thorough understanding of these differences is paramount

for unambiguous identification and quality control in a research and development setting. This

guide provides a comparative analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass

Spectrometry (MS) data for the 2,3,4-, 2,4,5-, 2,4,6-, and 3,4,5-trimethoxybenzaldehyde

isomers.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for each isomer, facilitating a direct

comparison of their characteristic signals.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Isomer
Aldehyde Proton
(δ, ppm)

Aromatic Protons
(δ, ppm, J in Hz)

Methoxy Protons
(δ, ppm)

2,3,4-

Trimethoxybenzaldehy

de

~10.3
~7.6 (d, J≈8.8), ~6.8

(d, J≈8.8)

~4.0, ~3.9, ~3.8 (s, 3H

each)

2,4,5-

Trimethoxybenzaldehy

de

~10.31 ~7.32 (s), ~6.50 (s)
~3.98, ~3.92, ~3.88

(s, 3H each)[1]

2,4,6-

Trimethoxybenzaldehy

de

~10.5 ~6.1 (s, 2H) ~3.9 (s, 9H)

3,4,5-

Trimethoxybenzaldehy

de

~9.88 ~7.14 (s, 2H) ~3.94 (s, 9H)[2][3]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
Isomer

Carbonyl Carbon
(δ, ppm)

Aromatic Carbons
(δ, ppm)

Methoxy Carbons
(δ, ppm)

2,3,4-

Trimethoxybenzaldehy

de

~188
~159, ~157, ~142,

~125, ~122, ~108
~62, ~61, ~56

2,4,5-

Trimethoxybenzaldehy

de

~187.9

~158.7, ~155.9,

~143.7, ~117.5,

~109.2, ~96.2

~56.3, ~56.2, ~56.1[1]

2,4,6-

Trimethoxybenzaldehy

de

~188
~165, ~163, ~108,

~90
~56, ~55

3,4,5-

Trimethoxybenzaldehy

de

~191.2
~153.7, ~143.6,

~131.8, ~106.8
~61.1, ~56.4[2]
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Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
Isomer C=O Stretch

C-H (aldehyde)
Stretch

C-O (ether)
Stretch

Aromatic C=C
Stretch

2,3,4-

Trimethoxybenza

ldehyde

~1680 ~2850, ~2750 ~1270, ~1100 ~1600, ~1580

2,4,5-

Trimethoxybenza

ldehyde

~1670 ~2840, ~2740
~1280, ~1220,

~1030
~1600, ~1510

2,4,6-

Trimethoxybenza

ldehyde

~1675 ~2850, ~2750 ~1220, ~1120 ~1610, ~1580

3,4,5-

Trimethoxybenza

ldehyde

~1705 ~2850, ~2750 ~1250, ~1040 ~1600, ~1500[2]

Table 4: Mass Spectrometry (EI-MS) Data (m/z)
Isomer Molecular Ion (M⁺) Key Fragment Ions

2,3,4-Trimethoxybenzaldehyde 196 181 ([M-CH₃]⁺), 153, 125

2,4,5-Trimethoxybenzaldehyde 196 181 ([M-CH₃]⁺), 165, 153, 125

2,4,6-Trimethoxybenzaldehyde 196 181 ([M-CH₃]⁺), 168, 153, 139

3,4,5-Trimethoxybenzaldehyde 196
181 ([M-CH₃]⁺), 168, 153,

125[2][4]

Key Spectroscopic Distinctions
The subtle shifts in the positions of the methoxy groups and the aldehyde functionality lead to

discernible differences in the spectra of these isomers.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is the most diagnostic.

The 3,4,5- and 2,4,6-isomers exhibit simple singlets for their aromatic protons due to
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symmetry, integrating to 2H. However, the chemical shift of the aromatic protons in the 2,4,6-

isomer is significantly upfield (~6.1 ppm) due to the strong shielding effect of the two ortho-

methoxy groups. The 2,3,4-isomer shows a characteristic AB quartet or two doublets, while

the 2,4,5-isomer displays two singlets in the aromatic region. The aldehyde proton of the

2,4,6-isomer is also shifted slightly downfield compared to the others. The methoxy proton

signals can also be informative; the 3,4,5- and 2,4,6-isomers show a single peak for all nine

methoxy protons, whereas the other two isomers display three distinct singlets.

¹³C NMR Spectroscopy: The number of distinct signals in the aromatic region of the ¹³C NMR

spectrum reflects the symmetry of the molecule. The highly symmetric 3,4,5- and 2,4,6-

isomers show fewer aromatic carbon signals than the less symmetric 2,3,4- and 2,4,5-

isomers. The chemical shift of the carbonyl carbon is also a useful parameter, with the 3,4,5-

isomer showing a slightly more downfield shift.

Infrared Spectroscopy: The most notable difference in the IR spectra is the position of the

C=O stretching vibration. The 3,4,5-isomer exhibits this band at a higher wavenumber

(~1705 cm⁻¹) compared to the other isomers (~1670-1680 cm⁻¹). This is attributed to the

electronic effects of the methoxy groups on the carbonyl bond. The pattern of C-O stretching

bands for the ether linkages can also provide clues to the substitution pattern.

Mass Spectrometry: While all isomers show a molecular ion peak at m/z 196, their

fragmentation patterns can differ. The initial loss of a methyl group ([M-CH₃]⁺) to give a

fragment at m/z 181 is common to all. However, subsequent fragmentations can vary,

providing subtle clues to the original substitution pattern. For instance, the relative intensities

of fragment ions can differ between the isomers.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the trimethoxybenzaldehyde isomer (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved

in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR

spectra are recorded on a 400 MHz or higher field spectrometer.
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Infrared (IR) Spectroscopy
An IR spectrum is typically recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

For solid samples, a small amount of the material is finely ground with potassium bromide (KBr)

and pressed into a thin pellet. Alternatively, a spectrum can be obtained from a thin film of the

sample deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI). A

small amount of the sample is introduced into the instrument, where it is vaporized and ionized

by a beam of high-energy electrons. The resulting charged fragments are separated based on

their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the differentiation of the

trimethoxybenzaldehyde isomers based on their key spectroscopic features.
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Workflow for Trimethoxybenzaldehyde Isomer Differentiation
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Caption: A flowchart illustrating the use of ¹H NMR spectroscopy to differentiate between

trimethoxybenzaldehyde isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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